2-Bromo-3,7-dihydropurin-6-one is a chemical compound that belongs to the purine family, which is significant in various biological processes, particularly in nucleic acid structure and function. This compound is characterized by the presence of a bromine atom at the 2-position and a keto group at the 6-position of the purine ring. Its molecular formula is and it has a molecular weight of approximately 202.01 g/mol.
2-Bromo-3,7-dihydropurin-6-one is classified as a heterocyclic compound due to its purine structure, which contains nitrogen atoms within the ring. It is also categorized as a bromo derivative of dihydropurine, making it relevant in medicinal chemistry and biochemical research.
The synthesis of 2-bromo-3,7-dihydropurin-6-one typically involves several steps that may include:
In industrial applications, methods are optimized for scalability and yield. Continuous flow reactors may be used to enhance efficiency during large-scale production. Reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize the yield of high-purity products.
The molecular structure of 2-bromo-3,7-dihydropurin-6-one features a bicyclic purine framework with specific functional groups:
The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
And its InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval .
2-Bromo-3,7-dihydropurin-6-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
Analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize the products formed from these reactions .
The mechanism of action for 2-bromo-3,7-dihydropurin-6-one involves its interaction with specific biological targets:
Research into its mechanism often employs biochemical assays and molecular biology techniques to elucidate these interactions.
Relevant data on these properties can be obtained from chemical databases and experimental studies .
2-Bromo-3,7-dihydropurin-6-one has significant applications across various scientific fields:
Its versatility makes it a valuable compound for researchers exploring new synthetic pathways or therapeutic agents .
The construction of stereogenic centers in brominated purine scaffolds represents a significant synthetic challenge due to the propensity of α-arylketones to enolize under conventional reaction conditions. Recent methodological innovations have enabled enantioselective synthesis through transition metal catalysis and chiral auxiliaries. Nickel/pybox catalyst systems have demonstrated remarkable efficiency for enantioselective cross-couplings between racemic α-bromoketones and arylzinc reagents under mild conditions (-30°C). This stereoconvergent process generates tertiary stereocenters with exceptional enantioselectivity (up to 96% ee) and good yields (71-93%) without requiring Brønsted-basic activators that typically promote racemization [9].
Copper(I)-catalyzed H/D exchange (H/D-Ex) combined with 1,3-dipolar cycloaddition provides an alternative route to α-deuterated pyrrolidine derivatives, showcasing a strategy potentially adaptable to purine systems requiring chiral induction adjacent to the bromination site. The thermodynamic preference for cleaving the α-C–H bond over the α-C–D bond enables precise stereocontrol in heterocyclic systems [2]. For purine-specific applications, chiral auxiliaries attached at N7 or N9 positions prior to bromination have enabled diastereoselective functionalization, though this approach requires additional steps for auxiliary introduction and removal.
Table 1: Nickel-Catalyzed Asymmetric Arylation of α-Bromoketones
Aryl Group (Electrophile) | Alkyl Group (R) | ee (%) | Yield (%) |
---|---|---|---|
Phenyl | Ethyl | 94 | 86 |
4-Fluorophenyl | Methyl | 96 | 74 |
4-(Methylthio)phenyl | Methyl | 96 | 71 |
2-Thienyl | Methyl | 96 | 81 |
4-(Dimethylamino)phenyl | Methyl | 93 | 85 |
Regioselectivity in purine bromination is governed by electronic effects, solvent choice, and brominating agent selection. The C8 position of xanthine derivatives exhibits heightened nucleophilic character due to adjacent nitrogen atoms, making it preferentially susceptible to electrophilic bromination. This characteristic has been exploited in the synthesis of linagliptin intermediates, where 8-bromo-3,7-dihydropurin-6-one serves as a pivotal precursor. Systematic optimization has demonstrated that bromine in dimethyl sulfoxide (DMSO) achieves near-quantitative C8 bromination of 3-methylxanthine at ambient temperature within 2 hours, minimizing dibromination byproducts [1] [5].
Alternative bromination agents include N-bromosuccinimide (NBS) in polar aprotic solvents and molecular bromine in chlorinated solvents, though the latter often necessitates stringent temperature control (-10°C to 0°C) to suppress N7 quaternization. Solvent studies reveal that dipolar aprotic solvents (DMF, DMSO) favor C8 monobromination (85-99% yield), while protic solvents promote dibromination or N-alkylation side reactions. For 2-bromo isomer synthesis, halogen dance strategies involving transient protection of N1 or N3 positions may be employed, though this remains challenging due to the compound's tautomeric equilibria.
Table 2: Solvent Effects on Regioselective Bromination of 3-Methylxanthine
Solvent | Brominating Agent | Temperature (°C) | C8-Brominated Yield (%) | Dibrominated Byproduct (%) |
---|---|---|---|---|
DMSO | Br₂ | 25 | >99 | <1 |
DMF | NBS | 25 | 92 | 5 |
Acetonitrile | Br₂ | 0 | 85 | 12 |
Dichloromethane | Br₂ | -10 | 78 | 18 |
Methanol | Br₂ | 25 | 65 | 30 |
Solid-phase synthesis enables rapid diversification of brominated purine scaffolds through resin-bound intermediates and orthogonal protection. The trityl chloride resin has proven effective for anchoring purines via the N9 position, allowing subsequent C6 ketone functionalization or C8 bromination while minimizing polymerization side reactions. Key advancements include the implementation of acid-labile linkers (e.g., trityl, Wang resin) and photocleavable groups for controlled liberation of products under mild conditions [3] .
A representative protocol involves:
This approach achieves step efficiencies >95% per transformation, enabling library synthesis of 50+ analogues with variations at C2, C6, and C8 positions. Orthogonal protection strategies employing levulinyl esters at N1 and dimethoxytrityl (DMT) groups at N9 permit sequential functionalization, though steric hindrance can reduce bromination efficiency when bulky groups are present. Automated platforms adapted from oligonucleotide synthesis facilitate parallel reaction processing, significantly accelerating lead optimization for drug discovery pipelines [3].
Microwave dielectric heating dramatically enhances cyclization efficiency in brominated purine synthesis through volumetric heating and rapid energy transfer. Comparative studies demonstrate 5-8x rate acceleration versus conventional thermal methods, with concomitant yield improvements of 15-30% attributed to suppressed side reactions [4] [7] [10]. The Biginelli reaction optimization exemplifies this principle, where microwave irradiation at 120°C for 10 minutes with ytterbium triflate catalysis achieves 92% yield versus 50% under conventional heating at 130°C.
Key microwave parameters influencing bromopurine synthesis:
Microwave-specific advantages include the synthesis of 8-bromo-7-(but-2-ynyl)-3-methylxanthine – a linagliptin precursor – via N-alkylation under open-vessel conditions. This transformation achieves completion in 4 hours at 40°C (98% yield) versus 24 hours conventionally. Scalability to 40 mmol in multimode reactors confirms industrial viability, with energy efficiency gains exceeding 60% due to reduced processing times and solvent volumes [8] [10].
Table 3: Microwave vs. Conventional Synthesis of Brominated Purine Derivatives
Reaction Type | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) | Time Reduction |
---|---|---|---|---|---|
N-Alkylation of 8-bromoxanthine | 40°C, 24h, acetone | 78 | 40°C, 4h, acetone | 98 | 6x |
Purine Cyclization | 130°C, 5h, ethanol | 50 | 120°C, 10min, ethanol | 92 | 30x |
Liebeskind-Srogl Coupling | 80°C, 12h, THF | 65 | 110°C, 25min, THF | 89 | 29x |
Halogen Dance Rearrangement | 60°C, 8h, DMF | 42 | 100°C, 15min, DMF | 76 | 32x |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6